Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a furan ring substituted with a chlorophenyl group and a dihydropyridine ring with dimethyl and dicarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a calcium channel blocker, similar to other dihydropyridine derivatives.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Felodipine: Known for its use in treating high blood pressure and angina.
Uniqueness: Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its furan ring and chlorophenyl group may also contribute to unique interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 372976-49-3) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C21H20ClNO5
- Molecular Weight : 401.8 g/mol
The compound features a complex structure that includes a furan ring and a chlorophenyl substituent, which may contribute to its biological activity.
1. Anti-inflammatory Activity
Research has indicated that dihydropyridine derivatives exhibit significant anti-inflammatory properties. A study highlighted the potential of related compounds to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. While specific data on this compound is limited, its structural similarities to other active compounds suggest it may also possess anti-inflammatory effects .
2. Antioxidant Activity
Dihydropyridine derivatives are known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often linked to their ability to donate electrons due to their electron-rich structures . Although specific studies on this compound's antioxidant capacity are lacking, it is reasonable to hypothesize that it may exhibit similar properties given its structural characteristics.
3. Cytotoxicity and Cell Viability
In vitro studies have shown that many dihydropyridine derivatives can influence cell viability. For instance, certain derivatives have been tested against human dermal fibroblasts with varying IC50 values indicating cytotoxicity levels . While direct studies on this compound are not available in the literature reviewed, its related compounds suggest potential cytotoxic effects that warrant further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Free Radical Scavenging : The presence of electron-rich sites in the molecular structure suggests potential for antioxidant activity.
- Cellular Interaction : Dihydropyridines interact with various cellular targets influencing signaling pathways related to inflammation and oxidative stress.
Properties
Molecular Formula |
C21H20ClNO5 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-9-8-15(28-16)13-6-5-7-14(22)10-13/h5-10,19,23H,1-4H3 |
InChI Key |
JULDHWLXTIGJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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